molecular formula C22H18BrN5O2 B2663411 2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326825-73-3

2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2663411
CAS RN: 1326825-73-3
M. Wt: 464.323
InChI Key: ULGLULZPMMUNSK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Cytotoxic Activities

Compounds with similar structures have been synthesized and evaluated for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. For instance, certain derivatives have exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses. This suggests potential applications in developing antiviral agents targeting specific viral infections (Selvam et al., 2010).

Kinase Inhibition for Cancer Therapy

The inhibition of tyrosine kinase activity, specifically related to the epidermal growth factor receptor (EGFR), is another area where similar compounds have shown promise. Fused tricyclic quinazoline analogues, for instance, have been prepared and evaluated for their ability to inhibit EGFR, a target in cancer therapy. The most potent compounds in these studies significantly inhibited phosphorylation, suggesting a potential application in designing cancer therapeutic agents targeting EGFR (Rewcastle et al., 1996).

Analgesic, Anti-inflammatory, and Antipyretic Properties

A series of 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines substituted in the 5-position have been synthesized and evaluated for their analgesic activity. Some of these compounds have shown potent analgesic effects, in addition to significant anti-inflammatory and antipyretic properties. This suggests potential applications in developing new pain management, anti-inflammatory, and fever-reducing drugs (Mavel et al., 1993).

properties

IUPAC Name

2-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2/c23-17-9-7-15(8-10-17)18-12-20-22(30)27(24-14-28(20)25-18)13-21(29)26-11-3-5-16-4-1-2-6-19(16)26/h1-2,4,6-10,12,14H,3,5,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGLULZPMMUNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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